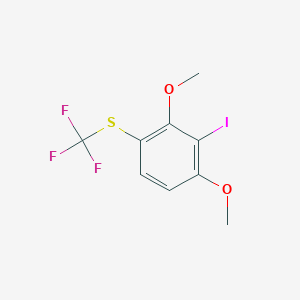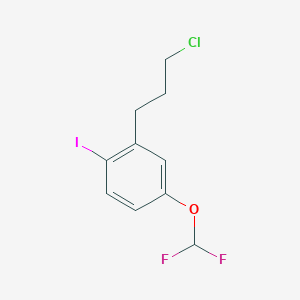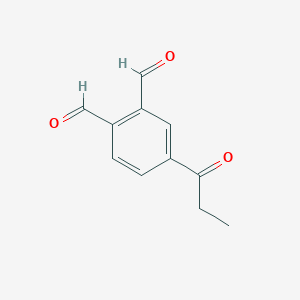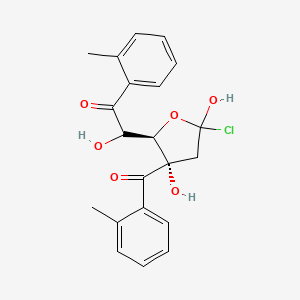
2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose is an organic compound with the molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol . This compound is a white to light grey crystalline solid with low solubility in acetonitrile, chloroform, dichloromethane, and DMSO . It is primarily used as a versatile carbohydrate derivative for the preparation of 2-deoxynucleosides .
準備方法
The synthesis of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose typically involves the following steps :
Starting Material: The process begins with 2-deoxy-D-ribofuranose.
Protection: The hydroxyl groups at positions 3 and 5 are protected by reacting with p-toluoyl chloride in the presence of a base, such as pyridine, to form the corresponding di-O-toluoyl derivative.
Chlorination: The protected ribofuranose is then treated with thionyl chloride or another chlorinating agent to introduce the chlorine atom at position 1, resulting in the formation of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom at position 1 can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the toluoyl protecting groups, yielding 2-deoxy-D-ribofuranose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify the functional groups.
Common reagents used in these reactions include bases like pyridine, chlorinating agents like thionyl chloride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose has several scientific research applications :
Chemistry: It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides.
Biology: The compound is employed in the study of nucleoside analogs and carbohydrate-based entities.
Medicine: It plays a role in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of nucleoside derivatives for various industrial applications.
作用機序
The mechanism of action of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose involves its role as a precursor in the synthesis of nucleoside analogs . These analogs can inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and DNA methyltransferases. By incorporating into DNA, these analogs can disrupt normal cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose can be compared with other similar compounds, such as :
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose: Similar in structure but with different protecting groups.
1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose: Uses benzoyl groups instead of toluoyl groups.
1-Chloro-3,5-di-O-acetyl-2-deoxy-D-ribofuranose: Uses acetyl groups for protection.
The uniqueness of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose lies in its specific protecting groups, which can influence the reactivity and selectivity of subsequent chemical reactions.
特性
分子式 |
C21H21ClO6 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
2-[(2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H21ClO6/c1-12-7-3-5-9-14(12)16(23)17(24)19-20(26,11-21(22,27)28-19)18(25)15-10-6-4-8-13(15)2/h3-10,17,19,24,26-27H,11H2,1-2H3/t17?,19-,20-,21?/m1/s1 |
InChIキー |
LUEQEPLOOLZFFL-ODKCFSPTSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
正規SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


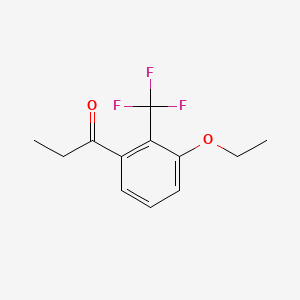
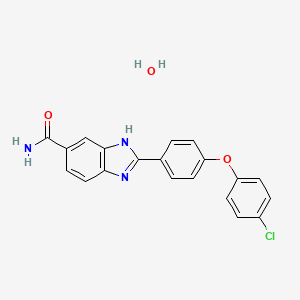
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
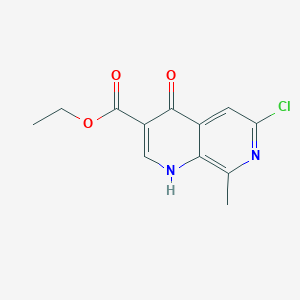
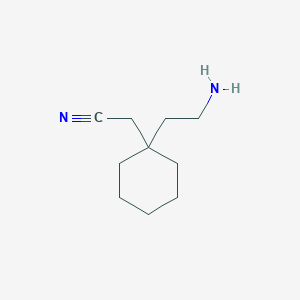
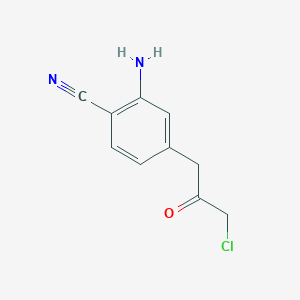
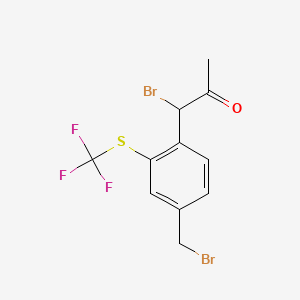
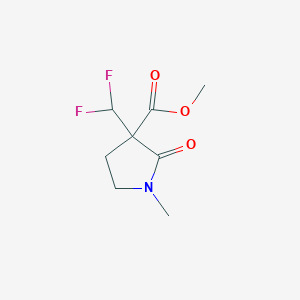
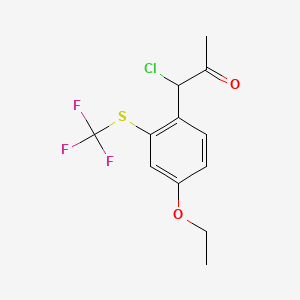
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)

